20S,24-Epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

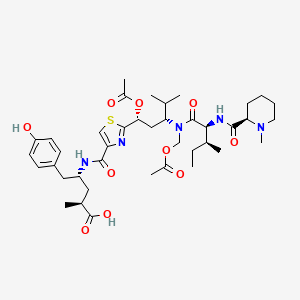

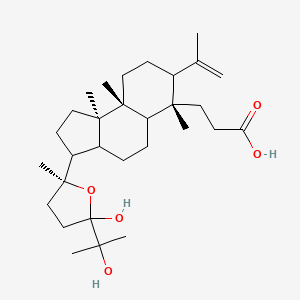

Aglinin A is an organic compound with the chemical formula C30H50O5 and a molecular weight of 490.71 g/mol . It is a naturally occurring triterpenoid primarily found in the leaves of Aglaia perviridis . Aglinin A is known for its potent bioactivities, including antioxidant, anti-inflammatory, antidiabetic, antitumor, and antibacterial properties .

Preparation Methods

The preparation of Aglinin A involves complex processes, typically including natural product extraction, separation, purification, and chemical synthesis . The compound is extracted from plant sources, particularly from the family Meliaceae . The synthetic route often involves the resolution of its epimers through an acetonide reaction, followed by the analysis of their absolute configurations using 13C NMR .

Chemical Reactions Analysis

Aglinin A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the triterpenoid structure .

Scientific Research Applications

Aglinin A has a wide range of scientific research applications due to its diverse bioactivities . In chemistry, it is studied for its potential as an antioxidant and anti-inflammatory agent . In biology and medicine, Aglinin A has shown promise in the treatment of diabetes, cancer, and bacterial infections . Its ability to inhibit oxidative stress and inflammatory responses makes it a valuable compound for therapeutic research . Additionally, Aglinin A is used in the food industry as a natural additive due to its antioxidant properties .

Mechanism of Action

The mechanism of action of Aglinin A involves its interaction with various molecular targets and pathways . It exerts its effects by inhibiting oxidative stress and inflammatory responses, thereby protecting cells from damage . The compound’s antidiabetic activity is attributed to its ability to modulate glucose metabolism and insulin sensitivity . Its antitumor effects are linked to the induction of apoptosis and inhibition of cell proliferation in cancer cells . Aglinin A also exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting bacterial growth .

Comparison with Similar Compounds

Aglinin A is unique among triterpenoids due to its specific structure and bioactivities . Similar compounds include other dammarane-type triterpenoids, such as ginsenosides and aglaiastatin . While these compounds share some bioactivities, Aglinin A stands out for its potent antioxidant and anti-inflammatory properties . Additionally, its ability to target multiple pathways and exhibit diverse bioactivities makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula |

C30H50O5 |

|---|---|

Molecular Weight |

490.7 g/mol |

IUPAC Name |

3-[(6S,9aR,9bR)-3-[(2S)-5-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

InChI |

InChI=1S/C30H50O5/c1-19(2)20-11-16-28(7)23(26(20,5)14-13-24(31)32)10-9-21-22(12-15-27(21,28)6)29(8)17-18-30(34,35-29)25(3,4)33/h20-23,33-34H,1,9-18H2,2-8H3,(H,31,32)/t20?,21?,22?,23?,26-,27+,28+,29-,30?/m0/s1 |

InChI Key |

UTPZDJKEZVYWGA-QKRFBTBJSA-N |

Isomeric SMILES |

CC(=C)C1CC[C@@]2(C([C@@]1(C)CCC(=O)O)CCC3[C@]2(CCC3[C@@]4(CCC(O4)(C(C)(C)O)O)C)C)C |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)(C(C)(C)O)O)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)

![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)